![molecular formula C19H17BrN2O4 B4067183 2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4067183.png)
2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C19H17BrN2O4 and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is 416.03717 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrocatalytic Synthesis
A study by Vafajoo et al. (2014) discusses the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under mild conditions. This highlights an efficient approach to synthesizing chromene derivatives, which could be relevant for creating compounds with similar structures to the one (Vafajoo et al., 2014).
Anticancer Activity
El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives and assessed their in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancer. The study found that some derivatives showed significant antitumor activity and were able to induce cell cycle arrest and apoptosis, suggesting the potential of chromene derivatives in cancer therapy (El-Agrody et al., 2020).
Green Synthesis and Catalysis
Research by El-Maghraby (2014) explored the one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and phenols in the presence of Rochelle salt as a green catalyst. This method led to the synthesis of substituted 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles, demonstrating an environmentally friendly approach to synthesizing chromene derivatives (El-Maghraby, 2014).
Corrosion Inhibition
A study by Singh et al. (2016) investigated the corrosion inhibition effect of naphthyridine derivatives on mild steel in hydrochloric acid. Although not directly related to the specific compound , this research indicates the broader applicability of chromene derivatives in materials science, particularly in corrosion protection (Singh et al., 2016).
Pharmacological Activities
Abdelwahab and Fekry (2022) synthesized new chromene derivatives and evaluated their potential analgesic and anticonvulsant activities. The study provides insight into the pharmacological properties of chromene derivatives, suggesting their potential use in developing new therapeutic agents (Abdelwahab & Fekry, 2022).
properties
IUPAC Name |
2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-25-17-7-12(14(20)8-16(17)24-2)18-11-5-4-10(23)6-15(11)26-19(22)13(18)9-21/h4-8,18,23H,3,22H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXQCPULYWREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-bromo-5-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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